molecular formula C25H25N3O3 B229514 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B229514
M. Wt: 415.5 g/mol
InChI Key: FQGXQLYPCXVRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine, also known as AN-1792, is a synthetic compound that has been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have promising results in scientific research, particularly in its ability to stimulate the immune system to target beta-amyloid plaques that are characteristic of Alzheimer's disease.

Mechanism of Action

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine works by stimulating the immune system to target beta-amyloid plaques in the brain. The compound is believed to activate T cells, which then cross the blood-brain barrier and target the beta-amyloid plaques. This leads to the clearance of the plaques and a reduction in inflammation in the brain, which is thought to contribute to the cognitive decline seen in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to activate T cells and stimulate the production of antibodies against beta-amyloid plaques. This leads to the clearance of the plaques and a reduction in inflammation in the brain. 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to the use of 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine in lab experiments. The compound has a relatively short half-life and may not be effective in all patients with Alzheimer's disease. In addition, the compound may have potential side effects that need to be carefully monitored.

Future Directions

There are a number of future directions for research on 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine. One area of research is the development of more effective compounds that can target beta-amyloid plaques and improve cognitive function in patients with Alzheimer's disease. Another area of research is the development of new diagnostic tools that can identify patients who are most likely to benefit from treatment with 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine. Finally, there is a need for further research on the long-term safety and efficacy of 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine in patients with Alzheimer's disease.

Synthesis Methods

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of diphenylacetyl chloride with 2-nitrobenzylamine, followed by reduction with sodium borohydride and subsequent reaction with piperazine. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been extensively studied for its potential use in the treatment of Alzheimer's disease. In preclinical studies, the compound has been shown to stimulate the immune system to target beta-amyloid plaques, which are believed to be a major contributor to the development of Alzheimer's disease. In clinical trials, 1-(Diphenylacetyl)-4-(2-nitrobenzyl)piperazine has been shown to be safe and well-tolerated, with some evidence of cognitive improvement in patients with mild to moderate Alzheimer's disease.

properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C25H25N3O3/c29-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27-17-15-26(16-18-27)19-22-13-7-8-14-23(22)28(30)31/h1-14,24H,15-19H2

InChI Key

FQGXQLYPCXVRAC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.